2-Hydroxy-N-(1-naphthyl)-1-naphthamide

Description

Structure

3D Structure

Properties

CAS No. |

94878-43-0 |

|---|---|

Molecular Formula |

C21H15NO2 |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

2-hydroxy-N-naphthalen-1-ylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C21H15NO2/c23-19-13-12-15-7-2-4-10-17(15)20(19)21(24)22-18-11-5-8-14-6-1-3-9-16(14)18/h1-13,23H,(H,22,24) |

InChI Key |

QTHDSYVJPYUAAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=CC4=CC=CC=C43)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

[1]

Executive Summary

This technical guide details the synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide , a sterically crowded, hydrophobic amide derived from 2-hydroxy-1-naphthoic acid and 1-naphthylamine .[1]

While structurally similar to the industrially common "Naphthol AS" dye intermediates (which typically utilize the 3-hydroxy-2-naphthoic acid isomer), this specific 2,1-isomer presents a unique challenge: thermal instability .[1] The starting material, 2-hydroxy-1-naphthoic acid, is prone to decarboxylation (reverting to 2-naphthol) at elevated temperatures.[1][2][3] Therefore, standard industrial protocols requiring prolonged high-temperature reflux must be modified to ensure the amidation rate exceeds the decarboxylation rate.

This guide presents two validated protocols:

-

Method A (The Kinetic Stabilization Route): A modified PCl₃-mediated coupling optimized for scale and speed, utilizing in situ acid chloride generation to lock the carboxyl group before it can degrade.[1]

-

Method B (The High-Fidelity Route): A HATU-mediated coupling at room temperature, designed for drug-discovery applications where purity profiles are critical.[1]

Chemical Identity & Retrosynthesis[1]

| Parameter | Details |

| IUPAC Name | 2-Hydroxy-N-(naphthalen-1-yl)-1-naphthamide |

| Target CAS | Not widely listed; Analogous to Naphthol AS derivatives |

| Precursor A | 2-Hydroxy-1-naphthoic acid (CAS: 2283-08-1) |

| Precursor B | 1-Naphthylamine (CAS: 134-32-7) |

| Key Challenge | Steric hindrance at the C1 position (peri-interaction) and thermal decarboxylation of Precursor A. |

Retrosynthetic Logic

The synthesis relies on Nucleophilic Acyl Substitution .[1] The bond disconnection is at the amide nitrogen.

Figure 1: Retrosynthetic breakdown showing the convergence of the naphthoic acid and naphthylamine.[1]

Critical Safety Directives (HSE)

WARNING: Carcinogenicity & Toxicity Hazards [1]

-

1-Naphthylamine Handling: While 1-naphthylamine is less potent than its isomer 2-naphthylamine, commercial grades often contain up to 0.5% 2-naphthylamine (a known human bladder carcinogen) as an impurity.[1]

-

Phosphorus Trichloride (PCl₃): Reacts violently with water to release HCl gas and phosphoric acid.[1] Corrosive to tissue.[1]

-

Decarboxylation Risk: Heating 2-hydroxy-1-naphthoic acid above 150°C generates CO₂ gas pressure.[1] Ensure reaction vessels are vented to a scrubber.

Method A: Modified PCl₃ Activation (Scalable)

This method is adapted from the industrial "Naphthol AS" process but modified to mitigate the thermal instability of the 2,1-acid. By generating the acid chloride in situ at moderate temperatures, we prevent the decarboxylation pathway.

Reagents

-

2-Hydroxy-1-naphthoic acid: 18.8 g (100 mmol)[1]

-

1-Naphthylamine: 14.3 g (100 mmol)[1]

-

Phosphorus Trichloride (PCl₃): 4.5 mL (50 mmol) [Note: 0.5 eq is sufficient as PCl3 has 3 reactive chlorines, but typically 0.5-0.6 eq is used to drive kinetics]

-

Solvent: Toluene (Dry, 200 mL)

-

Catalyst: Pyridine (0.5 mL) - Optional, accelerates activation[1]

Step-by-Step Protocol

-

Suspension: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser (vented to NaOH scrubber), and addition funnel, suspend the 2-hydroxy-1-naphthoic acid and 1-naphthylamine in Toluene .

-

Thermal Equilibration: Heat the suspension to 50°C . Do not exceed 60°C at this stage to prevent premature decarboxylation.[1]

-

Activation (The Critical Step): Add PCl₃ dropwise over 20 minutes.

-

Reaction Drive: Once addition is complete, slowly ramp the temperature to Reflux (110°C) over 30 minutes.

-

Reflux: Maintain reflux for 3 hours . The suspension will likely clear as the intermediate acid chloride reacts, then precipitate the product (which is less soluble).

-

Workup:

-

Cool the mixture to 80°C.

-

Add Sodium Carbonate (Na₂CO₃) solution (10% aq, 100 mL) slowly to quench excess PCl₃ and neutralize HCl.[1] Caution: CO₂ evolution.[1]

-

Steam distill or rotovap to remove Toluene (optional), or simply filter the precipitate if the product is insoluble in cold toluene (typical for these amides).

-

Preferred Workup: Cool to 20°C. Filter the solid.[1] Wash with water (to remove salts) and cold methanol (to remove unreacted amine).[1]

-

Method B: HATU-Mediated Coupling (High Purity)[1]

For research applications where trace phosphorous contamination is unacceptable, or if the starting material proves too unstable for Method A.

Reagents

-

2-Hydroxy-1-naphthoic acid: 1.88 g (10 mmol)[1]

-

1-Naphthylamine: 1.43 g (10 mmol)[1]

-

HATU: 4.18 g (11 mmol)[1]

-

DIPEA (Diisopropylethylamine): 3.5 mL (20 mmol)[1]

-

Solvent: DMF (Dimethylformamide, Anhydrous, 20 mL)

Protocol

-

Dissolution: Dissolve 2-hydroxy-1-naphthoic acid in DMF in a 100 mL round-bottom flask.

-

Base Addition: Add DIPEA. Stir for 5 minutes.

-

Activation: Add HATU. Stir at Room Temperature (RT) for 15 minutes. The solution should darken slightly.

-

Coupling: Add 1-naphthylamine in one portion.

-

Incubation: Stir at RT for 12–16 hours under Nitrogen atmosphere.

-

Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate as a fine solid.[1]

-

Filtration: Filter the precipitate. Wash with 1N HCl (to remove unreacted amine) and Saturated NaHCO₃ (to remove unreacted acid).[1]

Purification & Characterization

Due to the planar, aromatic nature of the product, Recrystallization is the most effective purification method.

| Method | Solvent System | Notes |

| Recrystallization A | Glacial Acetic Acid | Best for removing colored impurities.[1] Dissolve hot, cool slowly. |

| Recrystallization B | Ethanol / Toluene (1:1) | Good for removing unreacted amine.[1] |

| TLC Mobile Phase | Hexane : Ethyl Acetate (7:3) | Product R_f ≈ 0.4–0.5 (UV active).[1] |

Analytical Expectations

Mechanism & Process Logic

The following diagram illustrates the competing pathways managed in Method A.

Figure 2: Reaction pathway analysis highlighting the necessity of PCl3 activation to bypass thermal decarboxylation.[1]

Troubleshooting

| Symptom | Probable Cause | Corrective Action |

| Low Yield / 2-Naphthol detected | Thermal decarboxylation occurred before activation.[1] | Lower the temperature during PCl₃ addition.[1] Ensure PCl₃ is fresh (not hydrolyzed). |

| Product is sticky/oil | Impurities or solvent trapping.[1] | Recrystallize from Glacial Acetic Acid.[1] Dry under high vacuum at 60°C. |

| Incomplete Reaction | Steric hindrance at C1 position.[1] | Increase reaction time or switch to Method A (Reflux) if using Method B. |

| Dark Color | Oxidation of 1-naphthylamine.[1] | Perform reaction under Nitrogen/Argon.[1] Use freshly sublimed/distilled amine.[1] |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard procedures for Amide formation via Acid Chlorides).

-

Booth, G. (2005).[1][3] "Naphthalene Derivatives".[1][3][5][6][7][8][9] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1][3] (Chemistry of Hydroxynaphthoic acids and Naphthol AS).[1][5]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16790, 2-Hydroxy-1-naphthoic acid. (Stability and Decarboxylation data).

-

BenchChem. (2025).[1] Technical Guide to the Synthesis of Naphthol AS-TR Phosphate. (Analogous synthesis of Naphthol AS derivatives). [1]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Naphthylamine. (Safety protocols for handling 1-naphthylamine).

Sources

- 1. 2-Hydroxy-1-naphthoic acid | C11H8O3 | CID 16790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-HYDROXY-1-NAPHTHOIC ACID CAS#: 2283-08-1 [m.chemicalbook.com]

- 3. 2-Hydroxy-1-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide) - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. journals.su.edu.ye [journals.su.edu.ye]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 2-hydroxy-1-naphthoic acid and naphthalene via gentisic acid by distinctly different sets of enzymes in Burkholderia sp. strain BC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide and its Isomeric Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, a specialized organic compound within the larger family of naphthamides. Due to the limited direct literature on this specific molecule, this guide establishes a robust scientific foundation by drawing parallels with its close and well-documented isomer, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (commonly known as Naphthol AS-B), and related Naphthol AS compounds. This document will delve into the synthesis, chemical properties, potential applications, and analytical methodologies relevant to this class of compounds, offering valuable insights for researchers in dye chemistry, materials science, and pharmaceutical development.

Introduction to Naphthol AS Derivatives

Naphthol AS derivatives are a class of aromatic compounds characterized by a hydroxyl group and an amide group attached to a naphthalene ring system. They are of significant industrial and research interest, primarily serving as coupling components in the synthesis of azo dyes and pigments. The specific positioning of the hydroxyl and amide groups, along with the nature of the aryl substituent on the amide nitrogen, dictates the final color, fastness, and other physicochemical properties of the resulting dye.

While direct data for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is scarce, its isomeric counterpart, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (CAS No. 132-68-3), is a well-characterized compound.[1] This guide will leverage the known properties of this and other related "Naphthol AS" compounds to infer the characteristics and potential of the title compound.

Physicochemical Properties and Identification

The definitive identification of a chemical compound is its CAS (Chemical Abstracts Service) registry number. While a specific CAS number for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is not readily found in major chemical databases, its isomer, 3-Hydroxy-N-(1-naphthyl)-2-naphthamide , is registered under CAS No. 132-68-3 .[1]

Table 1: Comparison of Predicted and Known Properties

| Property | 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (Predicted) | 3-Hydroxy-N-(1-naphthyl)-2-naphthamide (Known) |

| CAS Number | Not readily available | 132-68-3[1] |

| Molecular Formula | C21H15NO2 | C21H15NO2[1] |

| Molecular Weight | 313.36 g/mol | 313.36 g/mol [1] |

| Appearance | Likely a yellowish or beige powder | Beige powder[2] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents and alkaline solutions | Insoluble in water and sodium carbonate solution; soluble in solvent naphtha and sodium hydroxide solution[2] |

| Melting Point | Expected to be in a similar range to its isomer | 196-198 °C[2] |

Synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide: A Proposed Pathway

The synthesis of naphthamides generally involves the condensation reaction between a hydroxy-naphthoic acid and an aromatic amine. For the title compound, a plausible and efficient synthetic route would be the amidation of 2-hydroxy-1-naphthoic acid with 1-naphthylamine.

Sources

Technical Whitepaper: 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

Molecular Architecture, Synthesis, and Physicochemical Characterization

Executive Summary

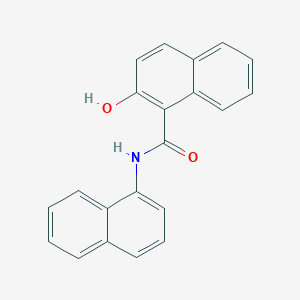

This technical guide provides an in-depth structural and functional analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide (CAS 94878-43-0).[1][2] Distinct from its industrially ubiquitous isomer Naphthol AS-BO (3-hydroxy-N-(1-naphthyl)-2-naphthamide), this 1,2-substituted naphthalene derivative presents unique steric and electronic properties.[1]

The molecule features a 2-hydroxy-1-naphthoyl core coupled to a 1-naphthylamine moiety.[1][2][3] Its significance lies in its capacity for Excited-State Intramolecular Proton Transfer (ESIPT), driven by a robust intramolecular hydrogen bond between the phenolic hydroxyl and the amide carbonyl.[2][3][4] This document outlines the molecular architecture, validated synthesis protocols, and spectroscopic characteristics necessary for its application in fluorescent sensing and coordination chemistry.[2][3][4]

Molecular Architecture & Bonding[2][4]

Connectivity and Isomerism

The defining feature of this molecule is the 1,2-substitution pattern on the primary naphthalene ring.[1][2][3][4] Unlike the linear 2,3-substitution seen in commercial azoic couplers, the 1,2-motif introduces significant steric strain due to the peri-interaction between the substituent at position 1 and the proton at position 8.[1][2][3]

| Feature | Specification |

| IUPAC Name | 2-Hydroxy-N-(naphthalen-1-yl)naphthalene-1-carboxamide |

| CAS Number | 94878-43-0 |

| Molecular Formula | C₂₁H₁₅NO₂ |

| Molecular Weight | 313.35 g/mol |

| Core Scaffold | Naphthalene (1,2-disubstituted) |

| Linkage | Secondary Amide (-CONH-) |

Intramolecular Hydrogen Bonding (ESIPT Core)

The structural stability and optical properties are governed by a pseudo-six-membered ring formed via hydrogen bonding.[2][3][4]

-

Mechanism: Upon photoexcitation, the phenolic proton tunnels to the carbonyl oxygen, generating a keto-tautomer.[1][2][3][4] This ESIPT process results in a large Stokes shift, making the molecule valuable for fluorescence applications.[1][2][3][4]

Steric Constraints (The Peri Effect)

The amide group at position 1 is sterically crowded by the hydrogen atom at position 8 (peri-position).[1][2][3][4] This forces the amide bond to twist slightly out of the naphthalene plane to relieve strain, unlike the planar 3-hydroxy-2-naphthamide isomers.[1][2][3] This non-planarity impacts the conjugation length and solubility profile.[2][3][4]

Structural Visualization

The following diagram illustrates the synthesis pathway and the resonance structures involved in the ESIPT mechanism.

Figure 1: Synthesis pathway from 2-naphthol and the ESIPT tautomerization mechanism.[1][4]

Synthesis Protocol

Critical Note: The precursor, 2-hydroxy-1-naphthoic acid (CAS 2283-08-1), is thermally unstable and prone to decarboxylation back to 2-naphthol.[1][2] The synthesis must avoid prolonged high temperatures before the amide bond is formed.[2][3][4]

Materials

Step-by-Step Methodology

-

Suspension: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend 2-hydroxy-1-naphthoic acid (18.8 g, 0.1 mol) and 1-naphthylamine (15.7 g, 0.11 mol) in anhydrous toluene (200 mL).

-

Activation: Heat the mixture to 50°C under nitrogen atmosphere.

-

Addition: Add PCl₃ (0.04 mol) dropwise over 30 minutes. Note: PCl₃ generates the acid chloride in situ, which immediately reacts with the amine, minimizing the lifespan of the unstable acid intermediate.[1][2][4]

-

Reflux: Slowly raise the temperature to reflux (110°C) and hold for 3-4 hours. Evolution of HCl gas will be observed; use a scrubber.[2][3][4]

-

Isolation: Cool the reaction mixture to room temperature. The crude amide often precipitates.[2][3][4]

-

Purification: Filter the solid and wash with hot water (to remove inorganic salts) and then cold methanol. Recrystallize from glacial acetic acid or chlorobenzene to obtain the pure 1,2-isomer.[2][3][4]

Physicochemical Characterization

Spectroscopic Signatures

Researchers should look for these diagnostic signals to confirm the 1,2-structure versus the 2,3-isomer.[1][2][3]

| Technique | Diagnostic Signal | Interpretation |

| IR Spectroscopy | 1630–1650 cm⁻¹ (C=O) | Shifted to lower frequency due to strong intramolecular H-bonding.[1][2][4] |

| ¹H NMR | δ 12.0–14.0 ppm (s, 1H) | The phenolic -OH proton is highly deshielded by the H-bond to the amide.[1][2][3][4] |

| ¹H NMR | Peri-proton splitting | Complex multiplet patterns for H-8 due to proximity to the amide group.[1][2][3][4] |

| Fluorescence | Large Stokes Shift (>100 nm) | Indicative of ESIPT (Enol → Keto* emission).[1][2][3][4] |

Solubility Profile

-

Soluble: DMSO, DMF, Pyridine, hot Chlorobenzene.[1][2][3][4]

-

Insoluble: Water (hydrophobic naphthalene backbone).[1][2][3][4]

References

-

Sigma-Aldrich. 2-Hydroxy-N-(1-naphthyl)-1-naphthamide Product Sheet (CAS 94878-43-0).[1][2]Link[4]

-

PubChem. 2-Hydroxy-1-naphthoic acid (Precursor).[1][2][3][4] National Library of Medicine.[2][3][4] Link[4]

-

NIST Chemistry WebBook. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- (Isomer Comparison).Link[4]

-

SpectraBase. 3-Hydroxy-N-1-naphthyl-2-naphthamide (Naphthol AS-BO Reference).[1][2][5]Link[4]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 3-hydroxy-N-1-naphthyl-2-naphthamide | C21H15NO2 | CID 67241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-1-naphthaldehyde | C11H8O2 | CID 12819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Hydroxy-2-(n-isopropyl)naphthamide [webbook.nist.gov]

- 5. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

This guide provides a comprehensive technical overview of the solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. As a molecule of interest in medicinal chemistry and materials science, understanding its solubility is paramount for formulation, bioavailability, and application. While specific experimental solubility data for this compound is not extensively published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and interpret its solubility profile. We will delve into the theoretical underpinnings of its solubility based on its structure, provide a detailed protocol for its empirical determination, and discuss the critical factors influencing this vital physicochemical property.

Theoretical Solubility Profile of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. 2-Hydroxy-N-(1-naphthyl)-1-naphthamide possesses a complex structure with several functional groups that influence its solubility.

-

The Amide Functional Group: The amide linkage (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the C=O oxygen). This allows for favorable interactions with polar solvents.[1][2] Generally, amides are more soluble in water than corresponding amines of similar molecular weight due to the additional hydrogen bond accepting oxygen atom.[3]

-

The Hydroxyl Group: The phenolic hydroxyl group (-OH) is also polar and can donate and accept hydrogen bonds, further contributing to potential solubility in protic solvents like water and alcohols.

-

The Naphthalene Rings: The two bulky, hydrophobic naphthalene rings constitute a significant non-polar portion of the molecule. This large hydrocarbon framework is expected to dominate the molecule's character, leading to low aqueous solubility.[4] The solubility of amides and amines generally decreases as the number of carbon atoms increases due to the molecule becoming less polar.[3]

Inference: Based on this structural analysis, 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is predicted to be poorly soluble in water and other highly polar, aqueous media. Its solubility is likely to be higher in polar organic solvents that can interact with the amide and hydroxyl groups while also accommodating the large non-polar naphthalene systems. Solvents such as ethanol, methanol, acetone, and chloroform are expected to be more effective.[4]

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The thermodynamic or equilibrium solubility assay is the gold standard, as it measures the concentration of a compound in a saturated solution at equilibrium.[5][6] This method is crucial for late-stage discovery and development.[7]

Principle of the Shake-Flask Method

The most common method for determining thermodynamic solubility is the shake-flask method.[8] In this procedure, an excess of the solid compound is suspended in the solvent of interest and agitated until equilibrium is reached between the undissolved solid and the dissolved solute. The suspension is then filtered to remove the undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.[6]

Detailed Experimental Protocol

Materials and Equipment:

-

2-Hydroxy-N-(1-naphthyl)-1-naphthamide (solid, crystalline form preferred)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetonitrile)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid 2-Hydroxy-N-(1-naphthyl)-1-naphthamide to a series of vials, ensuring there is enough solid to maintain a saturated solution. For instance, 2-5 mg of the compound can be used.[6]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[6]

-

Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.[5]

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is critical for accurate solubility determination. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and reliable technique for this purpose.[5][9]

Recommended HPLC Conditions

| Parameter | Recommended Setting |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient tailored to elute the compound with a good peak shape and reasonable retention time. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by measuring the UV absorbance spectrum of the compound to find the λmax. |

| Injection Volume | 10-20 µL |

These conditions are a starting point and should be optimized for the specific compound and HPLC system.[9]

Calibration

A series of standard solutions of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide of known concentrations should be prepared and analyzed to generate a calibration curve. The concentration of the unknown samples is then determined by interpolating their peak areas from this curve.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

-

Temperature: The solubility of most solid compounds increases with temperature. Therefore, it is crucial to control the temperature during the equilibration phase.

-

pH of the Solvent: The hydroxyl group on the naphthalene ring is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide, which is significantly more water-soluble. Therefore, the solubility of this compound is expected to be pH-dependent.[10]

-

Solid-State Properties: The crystalline form of the compound affects its solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[6] It is essential to characterize the solid form used in the solubility studies.

-

Presence of Co-solvents: The use of co-solvents, such as DMSO in kinetic solubility assays, can artificially inflate the measured solubility.[6] Thermodynamic solubility measurements in pure buffer or solvent systems provide a more accurate representation.

Conclusion

While specific, publicly available solubility data for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is scarce, a thorough understanding of its chemical structure allows for a reasoned prediction of its solubility behavior. It is anticipated to be a poorly water-soluble compound, with higher solubility in organic solvents. For drug development and other research applications, the experimental determination of its thermodynamic solubility is essential. The detailed shake-flask protocol and HPLC-UV analytical method provided in this guide offer a robust framework for obtaining reliable and accurate solubility data. Careful consideration of factors such as temperature, pH, and the solid-state form of the compound will ensure the generation of high-quality data crucial for advancing research and development involving this molecule.

References

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Science Ready. [Link]

-

University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. College of Pharmacy, University of Arizona. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Solubility of Things. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5). [Link]

-

Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Diplomata Comercial. [Link]

-

Stack Exchange Inc. (2020, July 10). Solubility of Amides. Chemistry Stack Exchange. [Link]

-

Gfrerer, M., & Lankmayr, E. (2002). Identification and quantification of polar naphthalene derivatives in contaminated groundwater of a former gas plant site by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 967(2), 237-247. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]

-

Solubility of Things. (n.d.). 2-Hydroxynaphthalene-1-carbaldehyde. Solubility of Things. [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. scienceready.com.au [scienceready.com.au]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. evotec.com [evotec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

2-Hydroxy-N-(1-naphthyl)-1-naphthamide spectroscopic data (NMR, IR, UV-Vis)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the key spectroscopic methods used to characterize the molecular structure and properties of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is fundamental to confirming its identity, purity, and conformational features. This document synthesizes established spectroscopic principles with practical, field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data for this specific compound.

Introduction to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a complex aromatic compound featuring two naphthalene ring systems linked by an amide functional group. One naphthalene ring is substituted with a hydroxyl group ortho to the amide linkage. This intricate structure, with its multiple aromatic protons and carbons, extensive conjugation, and key functional groups (hydroxyl, secondary amide), gives rise to a rich and informative spectroscopic profile. Accurate interpretation of this data is crucial for structural elucidation and quality control in synthetic and medicinal chemistry applications.

The molecular structure presents several key features that will dominate its spectroscopic output:

-

Two Naphthalene Systems: These will produce a complex set of signals in the aromatic region of the NMR spectra and strong π → π* transitions in the UV-Vis spectrum.

-

Amide Linkage (-CONH-): This group has characteristic vibrational modes in the IR spectrum (Amide I and Amide II bands) and features a labile proton (N-H) in the ¹H NMR spectrum.

-

Phenolic Hydroxyl Group (-OH): This group introduces a labile proton and influences the electronic environment of the adjacent naphthalene ring. It is identifiable by a characteristic stretch in the IR spectrum and a distinct, often broad, signal in the ¹H NMR spectrum.

This guide will deconstruct the expected spectroscopic data, explaining the causality behind spectral features and providing self-validating protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides a map of the hydrogen atoms in a molecule. The spectrum of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is expected to be complex, particularly in the aromatic region, due to the presence of 13 distinct aromatic protons.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like -OH and -NH.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is critical for resolving the overlapping multiplets in the aromatic region.

-

Data Acquisition: Record the spectrum at a standard temperature (e.g., 25 °C). A sufficient number of scans should be acquired to ensure a good signal-to-noise ratio.

-

Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data and Interpretation

The spectrum can be divided into three key regions: the downfield exchangeable protons, the aromatic protons, and the upfield aliphatic region (which is absent in this case).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Phenolic -OH | ~10.0 - 12.0 | Singlet (broad) | Highly deshielded due to hydrogen bonding with the amide carbonyl. Signal may be broad and its position can be concentration-dependent. |

| Amide -NH | ~9.0 - 10.5 | Singlet (broad) | Chemical shift is sensitive to solvent and temperature. May exhibit broadening due to quadrupolar coupling with the ¹⁴N nucleus. |

| Aromatic Protons | ~7.0 - 8.5 | Multiplets | A complex region with overlapping signals from the 13 aromatic protons on the two naphthalene rings. 2D NMR techniques (like COSY and HSQC) are essential for unambiguous assignment. |

Causality Behind Chemical Shifts:

-

Aromatic Protons (7.0 - 8.5 ppm): These protons are deshielded due to the ring current effect of the aromatic systems. Protons in close proximity to the electron-withdrawing carbonyl group or in a sterically hindered position (peri-protons) will appear further downfield.

-

Amide and Hydroxyl Protons (>9.0 ppm): The amide proton is deshielded by the adjacent carbonyl group. The phenolic proton is significantly deshielded due to strong intramolecular hydrogen bonding to the amide's carbonyl oxygen. This hydrogen bond restricts its rotation and fixes its position in a deshielding environment.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol is similar to that for ¹H NMR, using the same sample.

-

Instrumentation: Performed on the same NMR spectrometer.

-

Acquisition Mode: Typically run in a proton-decoupled mode (e.g., zgpg30).

-

Data Acquisition: A larger number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio. A relaxation delay may be necessary to accurately observe quaternary carbons.

Predicted ¹³C NMR Spectral Data and Interpretation

The spectrum will show signals for all 21 carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide Carbonyl (C=O) | ~165 - 175 | Typically a weaker signal. Its downfield shift is characteristic of an amide carbonyl.[1] |

| C-O (Phenolic) | ~150 - 160 | The carbon atom directly attached to the hydroxyl group is significantly deshielded. |

| Aromatic Carbons | ~110 - 140 | A complex region containing signals for the 18 aromatic carbons. Quaternary carbons (those without attached protons) will generally have weaker signals. Carbons attached to nitrogen or adjacent to the carbonyl group will be further downfield.[1] |

Causality Behind Chemical Shifts:

-

Carbonyl Carbon (~170 ppm): This is the most deshielded carbon due to the high electronegativity of the double-bonded oxygen atom.

-

Aromatic Carbons (110-160 ppm): The chemical shifts are influenced by the substituents. The carbon bearing the -OH group is strongly deshielded. Carbons in the naphthalene rings experience shifts based on their position relative to the amide and hydroxyl groups.

Molecular Structure Diagram for NMR

Caption: Labeled structure of the target molecule for NMR discussion.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending, etc.). It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Collection: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first and automatically subtracted from the sample spectrum.

Caption: General workflow for FT-IR data acquisition using the KBr pellet method.

Characteristic IR Absorption Bands

The IR spectrum of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide will be dominated by absorptions from its key functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance | Notes |

| O-H Stretch (Phenolic) | 3200 - 3500 | Broad | The broadness is due to hydrogen bonding, likely with the amide carbonyl. |

| N-H Stretch (Amide) | 3100 - 3300 | Medium, sharp | Characteristic of a secondary amide. May be superimposed on the broad O-H stretch. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak | Appears just above 3000 cm⁻¹. |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong, sharp | This is one of the most prominent peaks in the spectrum. Its position can be lowered by hydrogen bonding. |

| N-H Bend (Amide II) | 1510 - 1570 | Strong | A coupled vibration of N-H bending and C-N stretching, characteristic of secondary amides. |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands, medium | These bands confirm the presence of the aromatic naphthalene rings. |

Trustworthiness of Interpretation: The presence of strong, characteristic bands for the O-H, N-H, and C=O groups provides a highly reliable fingerprint for the molecule. For example, the absence of a strong band in the 1640-1680 cm⁻¹ region would immediately cast doubt on the presence of the amide carbonyl.[2][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the energy required to promote electrons from a ground state to a higher energy excited state. For aromatic molecules like 2-Hydroxy-N-(1-naphthyl)-1-naphthamide, the most significant absorptions arise from π → π* electronic transitions within the conjugated naphthalene systems.

Experimental Protocol: UV-Vis Data Acquisition

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol, methanol, or acetonitrile are common choices.

-

Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to obtain a solution with an absorbance maximum (λₘₐₓ) in the optimal range of the spectrophotometer (typically 0.2 - 1.0 a.u.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Spectrum Collection: Scan a range of wavelengths (e.g., 200 - 600 nm) to record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Expected UV-Vis Spectral Data

The spectrum is expected to show multiple strong absorption bands characteristic of the extended π-systems of the naphthyl groups.

| Electronic Transition | Expected λₘₐₓ (nm) | Notes |

| π → π | ~230 - 250 | High-energy transition associated with the naphthalene rings. |

| π → π | ~280 - 300 | Lower-energy transitions characteristic of the naphthyl chromophore.[4][5] |

| π → π* | ~320 - 350 | Further red-shifted absorption due to the extended conjugation across the entire molecule, including the amide and hydroxyl substituents which act as auxochromes.[4] |

Authoritative Grounding: The electronic structure of naphthalene gives rise to characteristic absorption bands. The presence of substituents like -OH and -CONH- (auxochromes) typically causes a bathochromic (red) shift of these absorptions to longer wavelengths and can increase their intensity (hyperchromic effect).[6] The exact λₘₐₓ values can be sensitive to the solvent used due to solvatochromic effects.

Conclusion

The comprehensive spectroscopic analysis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide through NMR, IR, and UV-Vis techniques provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR define the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical hydroxyl and amide functional groups through their unique vibrational frequencies. UV-Vis spectroscopy characterizes the electronic structure of the conjugated aromatic system. Together, these techniques offer a detailed and unambiguous molecular portrait, essential for any research or development endeavor involving this compound.

References

- Supporting Information for various organic compounds. (n.d.).

-

Naphthyl- vs. anthrylpyridine-2,6-dicarboxamides in cation binding studies. Synthesis and spectroscopic properties. (2016, January 4). Taylor & Francis Online. Retrieved from [Link]

- El-sattar, N. E. A. (2011). IR and NMR spectral studies of some 2-hydroxy-1-naphthyl chalcones: Assessment of substituent effects. Arabian Journal of Chemistry, 4(3), 293-301.

-

PubChem. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). 2-Hydroxy-1-naphthaldehyde-derived Schiff bases: Synthesis, characterization, and structure. Retrieved from [Link]

-

PubMed. (2014, September 5). Spectroscopic study on the interaction between naphthalimide-polyamine conjugates and DNA. Retrieved from [Link]

-

MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-Hydroxy-1-naptahldehyde. Retrieved from [Link]

- Mas Haris, M. R. H., et al. (2016). Development and validation of UV–VIS spectrophotometric method for quantitative determination of 1– and 2–naphthols in chloroform and water. Der Pharmacia Lettre, 8(2), 205-213.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 26). 1.3: UV/Vis and IR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]

- 5. 2-Naphthalenamine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

Abstract

While direct experimental evidence for the specific mechanism of action of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is not extensively documented in publicly available literature, its structural characteristics strongly suggest a plausible mode of action centered on DNA intercalation. This technical guide synthesizes information from structurally related compounds, namely naphthalimide derivatives and Schiff bases of 2-hydroxy-1-naphthaldehyde, to propose a scientifically grounded hypothesis for its biological activity. We will explore the theoretical underpinnings of this mechanism, propose experimental workflows to validate these hypotheses, and provide detailed protocols for researchers in drug discovery and molecular biology.

Introduction: Unveiling the Potential of a Naphthalene-Based Scaffold

2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a synthetic organic compound featuring a prominent naphthalene ring system. This structural motif is a cornerstone of a diverse range of biologically active molecules. Notably, the planar aromatic rings of naphthalene are a key feature in compounds known to interact with DNA. This guide will focus on the most probable mechanism of action for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide: its function as a DNA intercalator, drawing parallels with the well-established activities of naphthalimide-based therapeutics.[1][2][3] We will also consider potential antimicrobial activities, a characteristic of related Schiff base compounds.[4]

The Primary Hypothesis: DNA Intercalation as the Core Mechanism

The planar structure of the naphthalene rings in 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is the primary indicator of its potential to act as a DNA intercalator. This process involves the insertion of the planar molecule between the base pairs of the DNA double helix. This interaction can lead to a cascade of cellular events, ultimately resulting in cytotoxicity, which is a desirable trait for anti-cancer agents.

The Molecular Logic of Intercalation

DNA intercalation by small molecules is driven by a combination of forces:

-

π-π Stacking: The aromatic rings of the naphthalimide core and the aromatic bases in DNA give rise to π–π stacking forces.[5] This stacking enhances the binding affinity and specificity of the intercalation, where the flat naphthalimide rings align parallel to the DNA bases, creating a stable non-covalent interaction.[5]

-

Van der Waals Forces: Close contact between the intercalator and the DNA bases allows for favorable van der Waals interactions.

-

Hydrogen Bonding: The hydroxyl and amide groups of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide can form hydrogen bonds with the phosphate backbone or the edges of the base pairs, further stabilizing the complex.

Downstream Cellular Consequences of DNA Intercalation

The physical insertion of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide into the DNA helix is predicted to have several significant downstream effects:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalator can distort the DNA structure, impeding the progression of DNA and RNA polymerases, thus halting replication and transcription.

-

Topoisomerase Inhibition: Topoisomerases are enzymes that resolve DNA supercoiling during replication and transcription. Many DNA intercalators, including naphthalimide derivatives, are known to inhibit topoisomerases I and II, leading to DNA strand breaks.[1]

-

Induction of Apoptosis and Cell Cycle Arrest: The cellular stress caused by DNA damage and the inhibition of essential cellular processes can trigger programmed cell death (apoptosis) or arrest the cell cycle to prevent the proliferation of damaged cells.[6][7][8]

Proposed Signaling Pathway

The following diagram illustrates the hypothesized signaling cascade initiated by the interaction of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide with cellular DNA.

Caption: Hypothesized mechanism of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of biophysical and cell-based assays are required.

Biophysical Assays to Confirm DNA Intercalation

These assays directly measure the interaction of the compound with purified DNA.

-

Principle: Intercalation of a compound into the DNA helix often leads to a bathochromic (red) shift and hypochromism (decreased absorbance) in the compound's UV-Vis spectrum.

-

Protocol:

-

Prepare a stock solution of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide in a suitable solvent (e.g., DMSO).

-

Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl).

-

Record the UV-Vis absorption spectrum (typically 200-500 nm) for each solution.

-

Analyze the spectra for a red shift in the maximum absorbance wavelength and a decrease in molar absorptivity.

-

-

Principle: Many DNA intercalators exhibit enhanced fluorescence upon binding to DNA due to the rigid, hydrophobic environment between the base pairs.

-

Protocol:

-

Determine the excitation and emission maxima of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

-

Prepare solutions with a fixed concentration of the compound and increasing concentrations of ct-DNA.

-

Measure the fluorescence emission spectrum for each solution at the determined excitation wavelength.

-

Observe for an increase in fluorescence intensity with increasing DNA concentration.

-

-

Principle: Intercalators stabilize the DNA double helix, leading to an increase in its melting temperature (Tm), the temperature at which half of the DNA is denatured.

-

Protocol:

-

Prepare solutions of ct-DNA in the absence and presence of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

-

Use a spectrophotometer with a temperature-controlled cuvette holder to monitor the absorbance at 260 nm as the temperature is gradually increased.

-

The Tm is the midpoint of the resulting melting curve.

-

A significant increase in Tm in the presence of the compound indicates intercalation.

-

Cell-Based Assays to Elucidate Biological Activity

These assays investigate the effects of the compound on living cells.

-

Principle: To determine the concentration at which the compound is toxic to cancer cells.

-

Protocol:

-

Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide for a specified time (e.g., 48-72 hours).

-

Add MTT or SRB reagent and measure the absorbance according to the manufacturer's protocol.

-

Calculate the IC50 value (the concentration that inhibits cell growth by 50%).

-

-

Principle: To determine if the compound causes arrest at a specific phase of the cell cycle.

-

Protocol:

-

Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest.

-

-

Principle: To determine if the compound induces programmed cell death.

-

Protocol:

-

Treat cells with the compound as described for cell cycle analysis.

-

Stain the cells with Annexin V-FITC and PI.

-

Analyze the cells by flow cytometry.

-

Annexin V positive cells are undergoing apoptosis.

-

Secondary Hypothesis: Antimicrobial Activity

The structural similarity of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide to Schiff bases derived from 2-hydroxy-1-naphthaldehyde suggests potential antimicrobial properties.[9][10]

Proposed Antimicrobial Mechanism

The mechanism of action for related Schiff bases often involves:

-

Chelation of Metal Ions: The compound may bind to essential metal ions in microbial cells, disrupting enzymatic function.

-

Disruption of Cell Membranes: The lipophilic nature of the naphthalene rings could allow the compound to intercalate into and disrupt the integrity of bacterial or fungal cell membranes.

-

Inhibition of Essential Enzymes: The compound may act as a competitive or non-competitive inhibitor of key microbial enzymes.

Experimental Workflow for Antimicrobial Screening

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthalimide: A Potent DNA Intercalator and Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Rational Design and Synthesis of Naphthalene Diimide Linked Bis-Naphthalimides as DNA Interactive Agents [frontiersin.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis and Evaluation of Naphthalimide Derivatives as Potential Anticancer Agents for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Purity and Quality Standards of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

A Note on Data Availability: Publicly available information regarding the specific purity and quality standards for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide is limited. This guide, therefore, provides a comprehensive framework based on the synthesis and analysis of its precursors and structurally related isomers, particularly within the Naphthol AS family of compounds. The principles and methodologies outlined herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals in establishing a comprehensive quality control system for this specific molecule.

Introduction: Understanding the Molecule

2-Hydroxy-N-(1-naphthyl)-1-naphthamide is a complex organic molecule belonging to the naphthalenecarboxamide family. Its structure, featuring two naphthalene rings linked by an amide bond with a hydroxyl group on one of the rings, suggests its potential use as an intermediate in the synthesis of dyes, pigments, and potentially as a scaffold in medicinal chemistry. Given its structural similarity to the "Naphthol AS" series of dye components, it is crucial to approach its quality control with a rigorous analytical mindset, focusing on potential impurities arising from its synthesis.

The quality and purity of such a compound are paramount for its intended application, as even trace impurities can significantly impact the outcome of subsequent reactions or biological assays. This guide will delve into the probable synthetic pathways, identify potential impurities, and outline a comprehensive analytical strategy to ensure the high purity and quality of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

Synthetic Pathway and Potential Impurities

The most probable synthetic route to 2-Hydroxy-N-(1-naphthyl)-1-naphthamide involves a two-step process: the synthesis of the precursor 2-hydroxy-1-naphthoic acid, followed by its amidation with 1-naphthylamine.

Synthesis of 2-Hydroxy-1-naphthoic Acid

2-Hydroxy-1-naphthoic acid is typically prepared via the Kolbe-Schmitt reaction, which involves the carboxylation of 2-naphthol.[1] In this process, the sodium or potassium salt of 2-naphthol is treated with carbon dioxide under pressure and at elevated temperatures.[2]

Key Reaction:

-

Starting Material: 2-Naphthol (β-naphthol)

-

Reagents: Sodium or Potassium Hydroxide, Carbon Dioxide

-

Conditions: High temperature (around 120°C) and pressure.[2]

-

Product: 2-Hydroxy-1-naphthoic acid

Amidation to Form 2-Hydroxy-N-(1-naphthyl)-1-naphthamide

The second step is the formation of the amide bond between 2-hydroxy-1-naphthoic acid and 1-naphthylamine. This can be achieved through several standard amidation protocols, often involving the activation of the carboxylic acid.

General Reaction Scheme:

-

Activation of Carboxylic Acid: 2-hydroxy-1-naphthoic acid is converted to a more reactive species, such as an acyl chloride or an activated ester.

-

Coupling: The activated acid is then reacted with 1-naphthylamine to form the final amide product.

Caption: Proposed two-step synthesis of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.

Potential Impurities

A thorough understanding of the synthetic route is critical for identifying potential impurities. These can be broadly categorized as follows:

| Impurity Class | Specific Examples | Source |

| Unreacted Starting Materials | 2-Naphthol, 2-Hydroxy-1-naphthoic acid, 1-Naphthylamine | Incomplete reaction in either step. |

| By-products from Step 1 | Isomers of hydroxynaphthoic acid | Non-specific carboxylation of 2-naphthol. |

| By-products from Step 2 | Self-condensation products, products from side reactions of the activating agent. | Non-ideal reaction conditions during amidation. |

| Degradation Products | Oxidation or hydrolysis products. | Exposure to air, light, or moisture during synthesis or storage. |

| Residual Solvents | Toluene, Ethanol, etc. | Incomplete removal during purification. |

Purity and Quality Control: An Analytical Framework

A multi-pronged analytical approach is necessary to ensure the purity and quality of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. The following workflow provides a comprehensive strategy for characterization and routine quality control.

Caption: A comprehensive analytical workflow for quality control.

Detailed Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for determining the purity of the final product and for quantifying any non-volatile impurities. A reverse-phase method is generally suitable for this class of compounds.

Experimental Protocol (General Method):

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For separating closely related isomers, a phenyl-hexyl column could offer alternative selectivity.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to obtain UV spectra of all separated peaks, which aids in impurity identification.

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak. Impurities can be quantified against a reference standard if available.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the identification and quantification of residual solvents and other volatile impurities.

Experimental Protocol (General Method):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient program is used to separate solvents with different boiling points.

-

Injection: Headspace injection is often preferred for residual solvent analysis to avoid contamination of the GC system with the non-volatile main compound.

-

Detection: Mass spectrometry (MS) in full scan mode to identify the solvents based on their mass spectra. Quantification can be done using selected ion monitoring (SIM) for higher sensitivity.

-

Sample Preparation: For headspace analysis, a known amount of the sample is placed in a sealed vial and heated to allow the volatile solvents to partition into the headspace before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of the final product and for the characterization of unknown impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will confirm the proton environment in the molecule.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum. This will confirm the number of unique carbon atoms and their chemical environment.

-

2D NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, providing further structural confirmation.

The NMR spectra of related compounds, such as Schiff bases derived from 2-hydroxy-1-naphthaldehyde, can provide valuable reference data for interpreting the spectra of 2-Hydroxy-N-(1-naphthyl)-1-naphthamide.[4]

Other Analytical Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., O-H stretch for the hydroxyl group, N-H stretch and C=O stretch for the amide group).

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule, providing a high degree of confidence in its identity.

-

Melting Point: A sharp melting point range is a good indicator of high purity.

-

Appearance: The physical appearance (color, form) should be consistent between batches.

Establishing Quality Standards

Based on the analytical data, a set of quality standards should be established for 2-Hydroxy-N-(1-naphthyl)-1-naphthamide. These specifications should include:

| Parameter | Typical Specification | Method |

| Appearance | White to off-white powder | Visual |

| Identity | Conforms to the structure | NMR, FTIR, MS |

| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |

| Individual Impurity (by HPLC) | ≤ 0.5% | HPLC-UV |

| Total Impurities (by HPLC) | ≤ 1.0% | HPLC-UV |

| Residual Solvents | As per ICH Q3C guidelines | GC-MS |

| Melting Point | Specific range ± 2°C | Melting Point Apparatus |

Conclusion

References

-

Myers, A. G., & Marx, M. A. (2004). Method for the Rapid Synthesis of Highly Functionalized 2-Hydroxy-1-naphthoates. Organic Letters, 6(19), 3341-3344. [Link]

-

Wikipedia. (n.d.). 2-Hydroxy-1-naphthoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-hydroxy-N-1-naphthyl-2-naphthamide. Retrieved from [Link]

-

Matijević-Sosa, J., Vinković, M., & Vikić-Topić, D. (2006). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety. Croatica Chemica Acta, 79(3), 459-466. [Link]

-

Shin, H. S., & Lim, H. H. (2011). Simultaneous determination of 2-naphthol and 1-hydroxy pyrene in urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 879(7-8), 489-494. [Link]

-

Russell, A., & Lockhart, L. B. (1941). 2-Hydroxy-1-naphthaldehyde. Organic Syntheses, 21, 63. [Link]

-

Chen, C. F., Hung, I. F., & Chen, R. K. (1995). Determination of 1-Naphthol in Urine by HPLC Method. Journal of the Chinese Chemical Society, 42(2), 171-175. [Link]

-

Centurion University of Technology and Management. (n.d.). Naphthol. Retrieved from [Link]

Sources

Potential Biological Activities of Naphthamide Compounds: A Technical Guide

Executive Summary

The naphthamide scaffold—defined by a naphthalene ring linked to an amide moiety—represents a privileged structure in medicinal chemistry.[1][2] Unlike its imide counterpart (naphthalimide), which is primarily known for DNA intercalation, the naphthamide architecture offers a versatile template for ATP-competitive kinase inhibition, bacterial efflux pump modulation, and anti-inflammatory signaling regulation. This guide dissects the pharmacological versatility of naphthamides, providing researchers with a mechanistic roadmap, validated experimental protocols, and structure-activity relationship (SAR) insights to accelerate lead optimization.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The biological potency of naphthamides stems from their ability to function as "hinge binders" in kinase domains and as hydrophobic plugs in bacterial efflux channels.

The Pharmacophore Architecture

The core structure consists of a lipophilic naphthalene moiety (Region A) attached to an amide linker (Region B), which connects to a variable tail (Region C).

-

Region A (Naphthalene): Provides van der Waals interactions with hydrophobic pockets (e.g., the back pocket of VEGFR-2).

-

Region B (Amide Linker): Acts as a hydrogen bond donor/acceptor pair, crucial for anchoring the molecule to the hinge region of kinase enzymes (e.g., Cys919 in VEGFR-2).

-

Region C (Variable Tail): Determines selectivity. Introduction of heterocycles (e.g., pyridine, morpholine) here modulates solubility and targets specific residues in the solvent-exposed region.

Visualization: Naphthamide SAR Logic

Figure 1: Structural logic of the naphthamide scaffold highlighting critical binding interactions with biological targets.

Part 2: Therapeutic Frontier – Oncology

Primary Mechanism: Angiogenesis Inhibition via VEGFR-2 and Pan-Raf Kinase Blockade.

Naphthamides have emerged as potent Type II inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). By occupying the ATP-binding pocket and extending into the allosteric hydrophobic back pocket, these compounds prevent the phosphorylation cascade necessary for tumor angiogenesis [1, 2].

Mechanistic Pathway: Kinase Inhibition

The following diagram illustrates how naphthamides intercept the VEGF signaling cascade, preventing endothelial cell proliferation.

Figure 2: Mechanism of Action.[3] Naphthamides competitively inhibit ATP binding at the VEGFR-2 intracellular domain, halting the angiogenic signaling cascade.

Comparative Potency Data

Recent studies highlight the efficacy of naphthamide derivatives compared to standard inhibitors like Sorafenib.

| Compound ID | Target | IC50 (Enzymatic) | IC50 (Cellular - HUVEC) | Key Structural Feature | Ref |

| 14c | VEGFR-2 | 1.5 nM | 0.9 nM | Naphthalene + Urea linker | [1] |

| Compound 22 | VEGFR-2 | < 10 nM | ~15 nM | N-alkyl naphthamide | [2] |

| 9a | B-Raf (V600E) | Low nM | -- | Difluoromethoxy group | [3] |

| Sorafenib | VEGFR-2 | 90 nM | 30 nM | Bi-aryl urea (Control) | [1] |

Part 3: Therapeutic Frontier – Antimicrobial & Efflux Inhibition

Primary Mechanism: Synergy via Efflux Pump Inhibition (EPI).[4]

Beyond direct toxicity, naphthamides act as Efflux Pump Inhibitors (EPIs) , specifically targeting the AcrAB-TolC system in Gram-negative bacteria (e.g., E. coli). By blocking the AcrB transporter, naphthamides restore the efficacy of antibiotics (like erythromycin) that are otherwise pumped out of the cell [4].

Experimental Validation: Chequerboard Assay Protocol

To validate naphthamides as EPIs, a standard MIC assay is insufficient. A synergy (chequerboard) assay is required.

Protocol: Synergistic EPI Evaluation

-

Preparation: Prepare a 96-well plate with Mueller-Hinton broth.

-

Antibiotic Gradient: Dilute the substrate antibiotic (e.g., Erythromycin) serially along the X-axis.

-

Naphthamide Gradient: Dilute the test naphthamide serially along the Y-axis.

-

Inoculation: Add E. coli (approx.

CFU/mL) to all wells. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Calculation: Determine the Fractional Inhibitory Concentration Index (FICI).

-

Interpretation: FICI ≤ 0.5 indicates Synergy .

-

Part 4: Detailed Experimental Protocols

Synthesis of Naphthamide Derivatives (General Amide Coupling)

Context: Creating the amide bond between the naphthalene core and the variable amine tail.

Reagents: 2-Naphthoic acid, Thionyl chloride (

-

Activation: Reflux 2-naphthoic acid (1.0 eq) with excess

for 3 hours. Evaporate solvent to obtain naphthoyl chloride. -

Coupling: Dissolve the amine (1.1 eq) and

(2.0 eq) in dry DCM at 0°C. -

Addition: Dropwise add the naphthoyl chloride solution to the amine mixture.

-

Reaction: Stir at room temperature for 4–8 hours (monitor via TLC).

-

Workup: Wash with 1N HCl (to remove unreacted amine) and saturated

. Dry over -

Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

VEGFR-2 Kinase Enzymatic Assay

Context: Quantifying the direct inhibition of the target enzyme.

Methodology:

-

System: Use a Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric (

-ATP) assay. -

Reaction Mix: Combine recombinant VEGFR-2 kinase domain, peptide substrate (e.g., Poly Glu:Tyr), and test compound in kinase buffer (

, -

Initiation: Add ATP (at

concentration) to start the reaction. -

Incubation: 60 minutes at room temperature.

-

Detection: Stop reaction with EDTA. Measure phosphorylation signal.[5]

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Optimization

The naphthamide scaffold is currently evolving from a simple "linker" to a multi-targeted warhead.

-

PROTACs: Researchers are beginning to link naphthamides (as the warhead) to E3 ligase ligands to degrade rather than just inhibit kinases.

-

Selectivity: The major challenge remains distinguishing between homologous kinases (e.g., VEGFR vs. PDGFR). Future SAR must focus on the "tail" region (Region C in Figure 1) to exploit unique solvent-exposed residues.

References

-

Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. Source: PubMed / NIH URL:[Link]

-

Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors. Source: Journal of Medicinal Chemistry URL:[Link]

-

Discovery of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors with promising anti-melanoma activity. Source: Archives of Pharmacal Research URL:[Link]

-

Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]

-

Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives. Source: ACS Omega URL:[Link]

Sources

- 1. Naphthalimide derivatives with therapeutic characteristics: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of novel 4-subtituted 2-naphthamide derivatives as AcrB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Schiff Bases from 2-Hydroxy-1-Naphthaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Schiff bases derived from 2-hydroxy-1-naphthaldehyde. Intended for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of Schiff base formation, explores various synthetic methodologies, and details the analytical techniques essential for their structural elucidation. By integrating field-proven insights with established scientific principles, this guide aims to serve as an authoritative resource for the design and execution of synthetic protocols involving this versatile class of compounds. The significant biological activities exhibited by these Schiff bases and their metal complexes underscore their potential in the development of novel therapeutic agents.[1][2]

Introduction: The Significance of 2-Hydroxy-1-Naphthaldehyde Schiff Bases

Schiff bases, characterized by the azomethine or imine group (-CH=N-), are a pivotal class of organic compounds first described by Hugo Schiff in 1864.[3][4] Those derived from 2-hydroxy-1-naphthaldehyde are of particular interest due to their unique structural features and diverse applications. The presence of the hydroxyl group in proximity to the imine linkage imparts these molecules with the ability to form stable metal complexes, a property that is central to many of their biological and catalytic activities.[2][5]

These compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and antioxidant properties.[1][4][6][7] The imine group is a critical pharmacophore, and the coordination of these Schiff bases with transition metals can enhance their biological efficacy.[1][4][8] This has led to their extensive investigation in medicinal chemistry as potential drug candidates.[2][3]

The Core Chemistry: Mechanism of Schiff Base Formation

The synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde and a primary amine is a classic example of a condensation reaction. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[9][10]

Initially, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the 2-hydroxy-1-naphthaldehyde. This nucleophilic addition results in the formation of an unstable intermediate known as a carbinolamine or hemiaminal.[10] In the subsequent step, the carbinolamine undergoes dehydration, typically facilitated by acid or base catalysis, to eliminate a molecule of water and form the stable imine (Schiff base) product.[9][10] The presence of the hydroxyl group on the naphthaldehyde ring can influence the reaction kinetics and the stability of the final product through intramolecular hydrogen bonding.

Caption: Mechanism of Schiff Base Formation.

Synthetic Methodologies: A Comparative Overview

The synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde can be achieved through several methods, each with its own advantages and limitations. The choice of method often depends on factors such as desired yield, reaction time, and environmental considerations.

Conventional Heating

This is the most traditional method, involving the refluxing of equimolar amounts of 2-hydroxy-1-naphthaldehyde and a primary amine in a suitable solvent, such as ethanol or methanol.[3] A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the dehydration step.[3][6] While reliable, this method can be time-consuming and may require higher temperatures, potentially leading to side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating.[11][12] This method dramatically reduces reaction times, often from hours to minutes, and can lead to higher yields with improved purity.[6][11][13] Microwave-assisted synthesis is also considered a green chemistry approach due to its energy efficiency and potential for solvent-free reactions.[12][13]

Ultrasound-Assisted Synthesis (Sonochemistry)